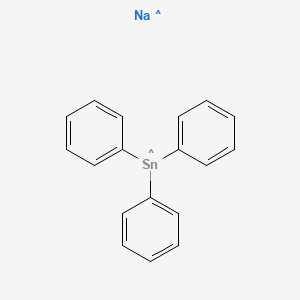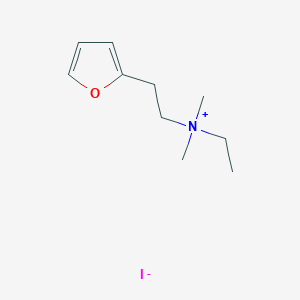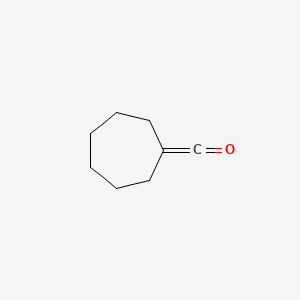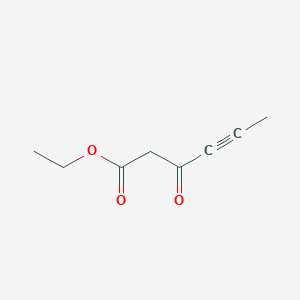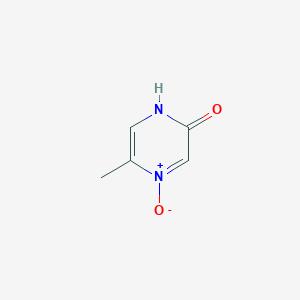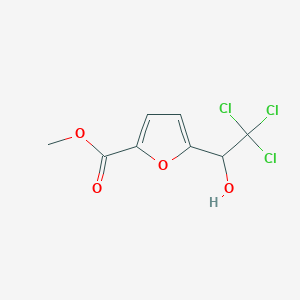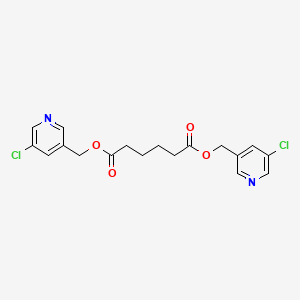
Hexanedioic acid, bis((5-chloro-3-pyridinyl)methyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanedioic acid, bis((5-chloro-3-pyridinyl)methyl) ester is a chemical compound with a complex structure that includes a hexanedioic acid backbone and two 5-chloro-3-pyridinylmethyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, bis((5-chloro-3-pyridinyl)methyl) ester typically involves esterification reactions. One common method is the reaction of hexanedioic acid with 5-chloro-3-pyridinemethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Industrial methods also focus on minimizing waste and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Hexanedioic acid, bis((5-chloro-3-pyridinyl)methyl) ester can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The chlorine atoms in the pyridine rings can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Hexanedioic acid and 5-chloro-3-pyridinecarboxylic acid.
Reduction: Hexanediol and 5-chloro-3-pyridinemethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Hexanedioic acid, bis((5-chloro-3-pyridinyl)methyl) ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which hexanedioic acid, bis((5-chloro-3-pyridinyl)methyl) ester exerts its effects depends on its interaction with molecular targets. The ester groups can undergo hydrolysis to release active compounds that interact with enzymes or receptors. The chlorine atoms in the pyridine rings may also play a role in binding to specific molecular sites, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Adipic acid: A simpler dicarboxylic acid with similar backbone structure but without the pyridine ester groups.
5-chloro-3-pyridinemethanol: A precursor used in the synthesis of the compound.
Hexanedioic acid, bis(2-ethylhexyl) ester: Another ester derivative of hexanedioic acid with different ester groups.
Uniqueness
Hexanedioic acid, bis((5-chloro-3-pyridinyl)methyl) ester is unique due to the presence of both the hexanedioic acid backbone and the 5-chloro-3-pyridinylmethyl ester groups
Properties
CAS No. |
37744-47-1 |
|---|---|
Molecular Formula |
C18H18Cl2N2O4 |
Molecular Weight |
397.2 g/mol |
IUPAC Name |
bis[(5-chloropyridin-3-yl)methyl] hexanedioate |
InChI |
InChI=1S/C18H18Cl2N2O4/c19-15-5-13(7-21-9-15)11-25-17(23)3-1-2-4-18(24)26-12-14-6-16(20)10-22-8-14/h5-10H,1-4,11-12H2 |
InChI Key |
OVYJJSSBRLTNQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1Cl)COC(=O)CCCCC(=O)OCC2=CC(=CN=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


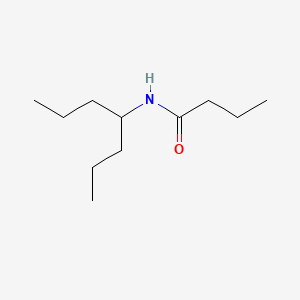
![1-(2,4-Dinitrophenyl)-2-[2-(ethylsulfanyl)-1-phenylethylidene]hydrazine](/img/structure/B14672874.png)
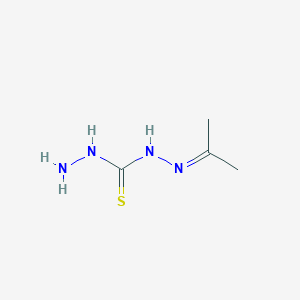
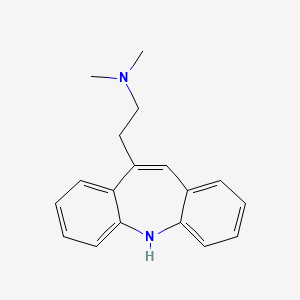
![2-Methylseleno-3-benzo[b]thiophenecarboxaldehyde](/img/structure/B14672893.png)


